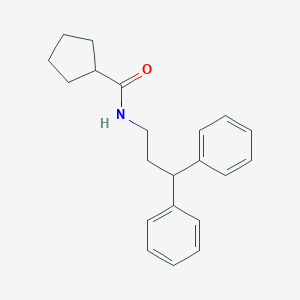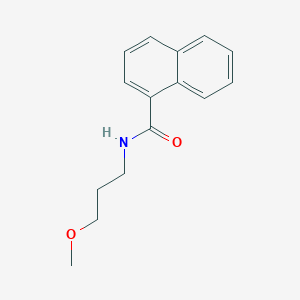![molecular formula C19H20N2O2 B258782 N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as DBZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBZ belongs to the class of benzoxazoles, which are known for their diverse biological activities.
Wirkmechanismus
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide works by binding to amyloid fibrils and inducing fluorescence, which can be detected using various imaging techniques. The binding of this compound to amyloid fibrils also disrupts their structure, leading to their degradation. In photodynamic therapy, this compound works by generating reactive oxygen species upon exposure to light, which can cause cell death in cancer cells. The exact mechanism of action of this compound as a drug delivery system is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in vivo. It has been demonstrated to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its potential fluorescence can interfere with other imaging techniques and may require specialized equipment for detection. Additionally, the exact mechanism of action of this compound as a drug delivery system is still under investigation, which may limit its use in this application.
Zukünftige Richtungen
There are several future directions for N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide research, including further investigation of its potential use as a fluorescent probe for the detection of amyloid fibrils, as well as its use as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound as a drug delivery system and to optimize its effectiveness. Finally, the potential anti-inflammatory and antioxidant properties of this compound warrant further investigation for their potential therapeutic benefits.
Synthesemethoden
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide can be synthesized by the reaction of 2-amino-5-dimethylaminobenzoxazole with 2,4-dimethylbenzoyl chloride in the presence of triethylamine. The reaction yields this compound as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used as a photosensitizer for photodynamic therapy, a non-invasive treatment for cancer. Additionally, this compound has been studied for its potential use as a drug delivery system, due to its ability to target specific tissues and cells.
Eigenschaften
Molekularformel |
C19H20N2O2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide |
InChI |
InChI=1S/C19H20N2O2/c1-4-5-18(22)20-14-7-9-17-16(11-14)21-19(23-17)15-8-6-12(2)10-13(15)3/h6-11H,4-5H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
ZWMGDNNEYDLWDA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)C)C |
Kanonische SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)